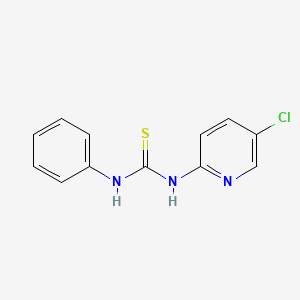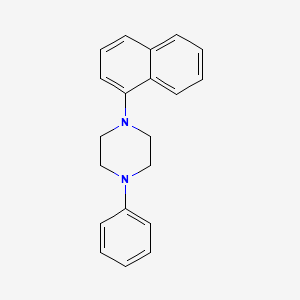
Piperazine, 1-(1-naphthalenyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(1-naphthalenyl)-4-phenyl-: is a compound belonging to the class of phenylpiperazine derivatives. It is known for its interaction with various serotonin receptors, making it a significant compound in pharmacological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(1-naphthalenyl)-4-phenyl- typically involves the reaction of 1-naphthylamine with phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions: Piperazine, 1-(1-naphthalenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound to produce reduced forms.
Substitution: Substitution reactions, especially involving the aromatic rings, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated compounds .
Aplicaciones Científicas De Investigación
Piperazine, 1-(1-naphthalenyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interaction with serotonin receptors, making it useful in neuropharmacological research.
Medicine: Investigated for potential therapeutic applications due to its serotonergic activity.
Industry: Utilized in the development of various chemical products and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with serotonin receptors. It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at several serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F) while antagonizing others (5-HT2A, 5-HT2B, and 5-HT2C). This interaction influences various physiological and behavioral responses .
Comparación Con Compuestos Similares
Substituted Piperazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological profiles.
Diphenylpiperazine: Another class of compounds with similar structural features but different biological activities.
Phenylpiperazine: A broader category that includes various derivatives with distinct pharmacological properties.
Uniqueness: Piperazine, 1-(1-naphthalenyl)-4-phenyl- is unique due to its specific interaction profile with serotonin receptors, making it a valuable compound for studying serotonergic mechanisms and potential therapeutic applications .
Propiedades
Número CAS |
14961-37-6 |
|---|---|
Fórmula molecular |
C20H20N2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-naphthalen-1-yl-4-phenylpiperazine |
InChI |
InChI=1S/C20H20N2/c1-2-9-18(10-3-1)21-13-15-22(16-14-21)20-12-6-8-17-7-4-5-11-19(17)20/h1-12H,13-16H2 |
Clave InChI |
ZEVIJSAEEVDOLD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


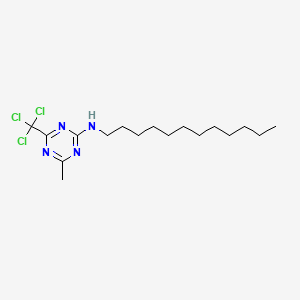


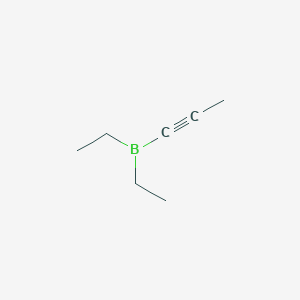
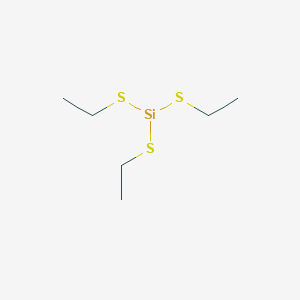
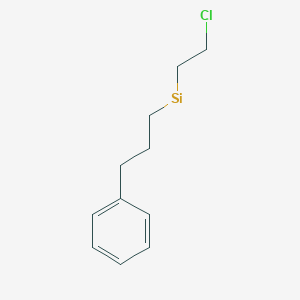
![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)

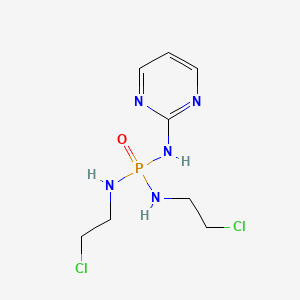
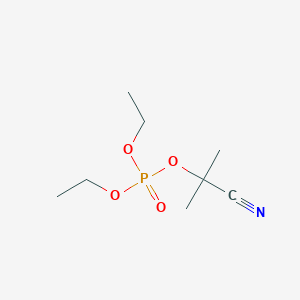

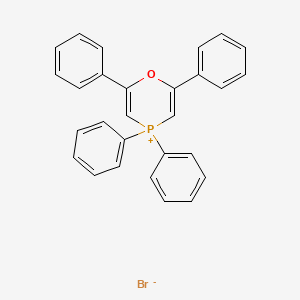
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
